![molecular formula C23H28N2O B5681615 2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B5681615.png)
2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
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Overview
Description
2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a unique structure combining an azepane ring, a phenyl group, and a tetrahydroisoquinoline moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Bromine, nitric acid, sulfuric acid, elevated temperatures.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar pharmacological properties.
Azepine derivatives: Compounds containing the azepane ring, known for their diverse biological activities.
Phenyl-substituted isoquinolines: Compounds with phenyl groups attached to the isoquinoline moiety, exhibiting varied chemical and biological properties
Uniqueness: 2-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique combination of structural features, which may confer distinct pharmacological and chemical properties
Biological Activity
2-{[4-(Azepane-1-Carbonyl)Phenyl]Methyl}-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its potential biological activities. This compound is part of a larger class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Studies have shown that tetrahydroisoquinoline derivatives can inhibit specific enzymes such as carbonic anhydrases (CAs), which play a crucial role in numerous physiological processes. For instance, certain derivatives have demonstrated significant inhibitory effects against hCA IX and hCA XIV isoforms at nanomolar concentrations .
- Antitumor Activity : Research indicates that compounds within this class may exhibit antitumor properties by inducing apoptosis in cancer cells. For example, related compounds have been shown to effectively induce cell death in A549 lung cancer cells through mechanisms involving PARP-1 inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Activity | IC50 Value (µM) | Notes |
---|---|---|
Inhibition of hCA IX | < 0.01 | High selectivity compared to other isoforms |
Induction of apoptosis (A549) | 1.95 | Significant apoptosis induction observed |
PARP-1 Inhibition | 19.24 | Comparable to standard inhibitors like rucaparib |
Case Studies
- Antitumor Efficacy : In a study evaluating the effects of various tetrahydroisoquinoline derivatives on A549 cells, it was found that the compound exhibited strong anti-proliferative effects with an IC50 value of 1.95 µM. Flow cytometry results indicated that the compound effectively induced apoptosis in these cells (P < 0.001) and reduced poly (ADP-ribose) biosynthesis .
- Selectivity and Toxicity : The selectivity index (SI) for the compound was calculated to be 15.38 against human primary epithelial cells (HPAEpiC), indicating low toxicity relative to its efficacy against cancer cells . This suggests a favorable therapeutic window for further development.
Properties
IUPAC Name |
azepan-1-yl-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(25-14-5-1-2-6-15-25)21-11-9-19(10-12-21)17-24-16-13-20-7-3-4-8-22(20)18-24/h3-4,7-12H,1-2,5-6,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSDGZQQMQYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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